molecular formula C24H16Cl2N2O4S B15099038 (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B15099038
M. Wt: 499.4 g/mol
InChI Key: KCZVQGXUYHSSAH-UHFFFAOYSA-N
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Description

(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a dichlorophenyl group, a benzothiazole moiety, and a furan ring, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and furan intermediates, followed by their coupling with the pyrrolidine-2,3-dione core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods, such as crystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form hydroxyl derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research may focus on its activity against specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in fields like electronics or coatings.

Mechanism of Action

The mechanism by which (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through binding to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenyl and benzothiazole groups may play a key role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its ability to undergo multiple types of reactions makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C24H16Cl2N2O4S

Molecular Weight

499.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H16Cl2N2O4S/c1-11-8-12(2)19-17(9-11)33-24(27-19)28-20(13-5-6-14(25)15(26)10-13)18(22(30)23(28)31)21(29)16-4-3-7-32-16/h3-10,20,30H,1-2H3

InChI Key

KCZVQGXUYHSSAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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